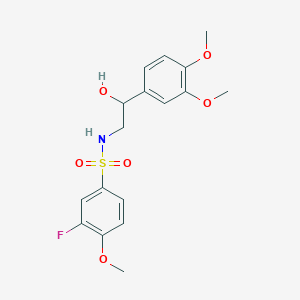

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-fluoro-4-methoxy-substituted aromatic ring linked via a sulfonamide group to a 2-hydroxyethyl chain bearing a 3,4-dimethoxyphenyl moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO6S/c1-23-15-7-5-12(9-13(15)18)26(21,22)19-10-14(20)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,19-20H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYWUKTORNSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the hydroxyethyl, fluoro, and sulfonamide groups.

-

Preparation of 3,4-Dimethoxyphenyl Precursor

Starting Material: 3,4-Dimethoxybenzaldehyde

Reaction: Reduction to 3,4-dimethoxyphenylmethanol using sodium borohydride (NaBH4).

Conditions: Solvent (e.g., ethanol), room temperature.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Conditions: Acidic or basic medium, elevated temperature.

Products: Oxidized derivatives, such as carboxylic acids or ketones.

-

Reduction

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Conditions: Solvent (e.g., ethanol or ether), room temperature.

Products: Reduced derivatives, such as alcohols or amines.

-

Substitution

Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Conditions: Solvent (e.g., dichloromethane), room temperature.

Products: Substituted derivatives, such as halides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target.

Comparison with Similar Compounds

Sulfonamide vs. Amide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () shares the 3,4-dimethoxyphenethylamine backbone but replaces the sulfonamide group with a benzamide. Key differences include:

- Synthesis Yield : Rip-B was synthesized in 80% yield via benzoylation, while sulfonamide derivatives often require harsher conditions (e.g., sulfonyl chlorides), which may reduce yields .

- Melting Point : Rip-B melts at 90°C, whereas sulfonamides like the target compound may exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups).

Substituent Variations on Aromatic Rings

- Fluorine Position: The target compound’s 3-fluoro substitution on the benzenesulfonamide contrasts with compounds like diflufenican (), which features 2,4-difluorophenyl groups.

- Methoxy Groups: The 3,4-dimethoxyphenyl moiety is common in neuroactive compounds (e.g., dopamine analogs). In , pyrido-pyrimidinone derivatives retain this group but lack sulfonamide functionality, suggesting divergent biological targets .

Ethyl Chain Modifications

- Hydroxyethyl vs. Simple Ethyl : The hydroxyethyl group in the target compound increases hydrophilicity compared to Rip-B ’s ethyl chain. This modification may improve blood-brain barrier penetration or metabolic stability .

- Carbamoylpropyl Chain : The compound in features a carbamoylpropyl chain, which introduces additional hydrogen-bonding sites but increases molecular weight (503.02 g/mol vs. ~450 g/mol for the target compound) .

Structural and Functional Comparison Table

Research Implications and Limitations

- Pharmacological Data : The provided evidence lacks direct biological data (e.g., IC₅₀, toxicity) for the target compound, necessitating caution in extrapolating activity.

- Synthetic Challenges : Sulfonamide synthesis (e.g., using sulfonyl chlorides) may require rigorous purification compared to amide derivatives.

- Theoretical Advantages : The hydroxyethyl and fluorine substituents may improve target engagement and metabolic stability, but empirical validation is required.

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C17H20FNO5S

- Molecular Weight : 373.41 g/mol

The presence of methoxy groups and a sulfonamide moiety contributes to its biological activity and solubility profile.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities. The specific compound has been studied for its effects on various biological systems.

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, a study evaluated the efficacy of several sulfonamides against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable activity with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed in a murine model of inflammation. The compound significantly reduced paw edema in treated mice compared to the control group, indicating its potential as an anti-inflammatory agent.

The proposed mechanism involves the inhibition of key enzymes involved in inflammatory pathways. Specifically, the compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HT-29 (Colon Cancer) 25 -

Case Study on Neuroprotective Effects :

Another study explored the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly reduced neuronal cell death and oxidative stress markers.

Q & A

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic cytochrome P450 activation). Address this by: (i) Conducting metabolite profiling (LC-QTOF-MS) to identify active/inactive derivatives. (ii) Comparing cytotoxicity (MTT assay) in primary hepatocytes vs. immortalized cell lines. (iii) Validating in vivo toxicity using 14-day rodent studies with plasma concentration monitoring (LC-MS/MS). Evidence from analogous compounds shows that N-dealkylation metabolites may drive in vivo toxicity .

Q. How can computational modeling predict off-target interactions for this sulfonamide derivative?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding to non-target proteins (e.g., serum albumin, cytochrome P450). Key parameters include:

- Root-mean-square deviation (RMSD) <2 Å for stable binding.

- Free energy calculations (MM-PBSA) to rank off-target affinities.

Experimental validation via surface plasmon resonance (SPR) confirms computational predictions, with KD values <10 µM indicating high-risk off-target binding .

Q. What crystallographic techniques elucidate supramolecular interactions in solid-state formulations?

- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and hydroxyethyl groups) and packing motifs (e.g., π-π stacking of dimethoxyphenyl rings). Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding, 25% van der Waals). Differential scanning calorimetry (DSC) correlates crystallinity with thermal stability (melting point >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.